molecular formula C7H10ClN3O B1442072 6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine CAS No. 1220016-30-7

6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine

Cat. No. B1442072
M. Wt: 187.63 g/mol
InChI Key: BRZVMTAHUUFYMY-UHFFFAOYSA-N
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Description

The compound “6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine” is likely to be an organic compound containing a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The “6-Chloro” indicates the presence of a chlorine atom at the 6th position of the ring. The “N-(2-methoxyethyl)” suggests an ethyl group with a methoxy (OCH3) substituent attached to one of the nitrogen atoms in the ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a condensation reaction or a cyclization reaction. The chlorine atom and the N-(2-methoxyethyl) group would then be added in subsequent steps. However, without specific literature or experimental procedures, this is purely speculative.



Molecular Structure Analysis

The molecular structure would be based on the pyrazine ring, with the chlorine atom and the N-(2-methoxyethyl) group attached at the specified positions. The presence of the nitrogen atoms in the ring and the oxygen atom in the methoxy group would likely result in a polar compound.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the electron-withdrawing chlorine atom and the electron-donating N-(2-methoxyethyl) group. The compound might undergo nucleophilic substitution reactions at the chlorine atom or electrophilic substitution reactions at the pyrazine ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the polar functional groups suggests that it would have some degree of solubility in polar solvents.


Scientific Research Applications

Antimycobacterial and Antifungal Properties

Research on similar compounds to 6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine has demonstrated significant antimycobacterial and antifungal properties. For instance, a study by Doležal et al. (2010) synthesized a series of pyrazinamide analogues, showing high activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain. They also explored the relationship between the chemical structure and activity of these compounds (Doležal et al., 2010).

Chemical Synthesis and Reactivity

The compound's synthesis and reactivity are pivotal in understanding its applications. Su et al. (1999) detailed the synthesis of 8-hydroxyquinoline-containing diaza-18-crown-6 ligands and analogues, providing insights into chemical procedures that could be relevant for synthesizing variants of 6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine (Su et al., 1999).

Potential in Corrosion Inhibition

Pyrazine derivatives have shown potential as corrosion inhibitors, an application that might extend to 6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine. A study by Yadav et al. (2016) on pyranopyrazole derivatives highlighted their effectiveness in inhibiting mild steel corrosion in HCl solution, suggesting similar potential for related compounds (Yadav et al., 2016).

Antimicrobial and Pharmacological Activities

Substituted pyrazole derivatives, related to 6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine, have been investigated for their antimicrobial activities. A study by Abdulla et al. (2014) prepared a series of these derivatives, finding significant anti-inflammatory activities among them, which could indicate similar potentials for 6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine (Abdulla et al., 2014).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of pyrazine derivatives is an active area of research in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity. This compound, or similar derivatives, could potentially be studied for their biological activity and therapeutic potential.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more accurate and detailed analysis, specific experimental data and literature references would be needed. If you have any specific questions about this compound or a related compound, feel free to ask!


properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-12-3-2-10-7-5-9-4-6(8)11-7/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZVMTAHUUFYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(2-methoxyethyl)-2-pyrazinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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